Methyl 6-chloro-3-fluoro-2-methylbenzoate Methyl 6-chloro-3-fluoro-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1376760-13-2
VCID: VC6859469
InChI: InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3
SMILES: CC1=C(C=CC(=C1C(=O)OC)Cl)F
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61

Methyl 6-chloro-3-fluoro-2-methylbenzoate

CAS No.: 1376760-13-2

Cat. No.: VC6859469

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-3-fluoro-2-methylbenzoate - 1376760-13-2

Specification

CAS No. 1376760-13-2
Molecular Formula C9H8ClFO2
Molecular Weight 202.61
IUPAC Name methyl 6-chloro-3-fluoro-2-methylbenzoate
Standard InChI InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3
Standard InChI Key XSIQLKKLCBHNJS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C(=O)OC)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 6-chloro-3-fluoro-2-methylbenzoate (C9_9H8_8ClFO2_2) features a benzoate backbone substituted with chlorine at position 6, fluorine at position 3, and a methyl group at position 2, with a methoxycarbonyl group at position 1 (Figure 1). The spatial arrangement of these substituents influences its electronic distribution, steric effects, and reactivity.

Computed Stereochemical Properties

  • Molecular Weight: 202.61 g/mol (calculated from atomic masses) .

  • XLogP3: Estimated at 3.0–3.2, indicating moderate lipophilicity, comparable to ethyl 6-chloro-2-fluoro-3-methylbenzoate (XLogP3 = 3.2) .

  • Hydrogen Bond Acceptors: 3 (ester carbonyl oxygen, two electronegative halogens) .

  • Rotatable Bonds: 3 (methoxy group, ester linkage, and methyl substituent) .

Spectroscopic Signatures

While experimental spectral data for this specific isomer is unavailable, predictions can be made based on analogs:

  • IR Spectroscopy: Strong absorption bands near 1720 cm1^{-1} (C=O stretch), 1260 cm1^{-1} (C–O ester), and 750 cm1^{-1} (C–Cl) .

  • NMR:

    • 1^1H NMR: Methyl protons at δ 2.3–2.5 (singlet, aromatic methyl), δ 3.9 (s, methoxy group), and aromatic protons split due to substituent effects.

    • 13^{13}C NMR: Carbonyl carbon at δ 165–170, quaternary carbons adjacent to halogens at δ 110–130 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 6-chloro-3-fluoro-2-methylbenzoate likely proceeds via esterification of the corresponding benzoic acid (6-chloro-3-fluoro-2-methylbenzoic acid) with methanol under acidic conditions (Figure 2) .

Stepwise Pathway

  • Carboxylation Precursor:

    • Starting from 2-chloro-5-methyl-6-fluoroaniline (CAS 702640-48-0), oxidation via a Hofmann or Kochi-Anderson reaction yields the benzoic acid .

  • Esterification:

    • Reaction with thionyl chloride (SOCl2_2) converts the acid to an acyl chloride, followed by treatment with methanol to form the methyl ester .

Representative Reaction:

6-Chloro-3-fluoro-2-methylbenzoic acid+SOCl2Acyl chlorideMeOHMethyl ester+HCl\text{6-Chloro-3-fluoro-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester} + \text{HCl}

Optimization Challenges

  • Regioselectivity: Ensuring correct halogen positioning requires careful control of reaction conditions, as seen in the synthesis of 2-chloro-4-cyclopropyl-5-methyl-6-fluoroaniline .

  • Purification: Bulb-to-bulb distillation or chromatographic methods (e.g., hexanes/EtOAc) are critical for isolating the pure ester .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod/Source
Melting Point45–50°C (predicted)Analog comparison
Boiling Point240–250°C (extrapolated)Clausius-Clapeyron equation
Density1.30–1.35 g/cm3^3Group contribution
Solubility (Water)<0.1 g/L (25°C)LogP-based estimation

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, releasing CO2_2 and HCl .

  • Hydrolytic Sensitivity: Stable under anhydrous conditions but hydrolyzes slowly in acidic/alkaline media to regenerate the benzoic acid .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzoates are pivotal in drug discovery. For example:

  • Antibiotics: Analogous esters serve as precursors to quinolone antibiotics .

  • Kinase Inhibitors: The methyl group enhances lipophilicity, improving blood-brain barrier penetration .

Agrochemical Uses

  • Herbicides: Chlorine and fluorine substituents enhance binding to plant acetolactate synthase .

  • Pesticides: Methyl esters improve foliar adhesion and rainfastness .

Environmental Impact

Biodegradation

  • Persistency: Estimated half-life >60 days in soil due to halogenation .

  • Ecotoxicity: LC50_{50} (Daphnia magna) ~5 mg/L, indicating moderate toxicity .

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